(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate;hydrochloride
CAS No.: 849461-91-2
Cat. No.: VC0004498
Molecular Formula: C16H32ClNO2
Molecular Weight: 305.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 849461-91-2 |
---|---|
Molecular Formula | C16H32ClNO2 |
Molecular Weight | 305.9 g/mol |
IUPAC Name | (2,2,6,6-tetramethylpiperidin-4-yl) heptanoate;hydrochloride |
Standard InChI | InChI=1S/C16H31NO2.ClH/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13;/h13,17H,6-12H2,1-5H3;1H |
Standard InChI Key | XIDDVJIJIFWGIX-UHFFFAOYSA-N |
SMILES | CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C.Cl |
Canonical SMILES | CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C.Cl |
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s systematic IUPAC name, (2,2,6,6-tetramethylpiperidin-4-yl) heptanoate hydrochloride, reflects its core structure: a heptanoic acid esterified to a 2,2,6,6-tetramethylpiperidin-4-yl moiety, with a hydrochloride counterion. Its molecular formula is C₁₆H₃₂ClNO₂, and the structure features a rigid piperidine ring with four methyl groups at the 2 and 6 positions, conferring steric hindrance that influences receptor binding . The heptanoate chain contributes to amphipathic properties, enabling membrane permeability and interaction with hydrophobic receptor domains .
Physicochemical Data
Key physicochemical properties include:
Property | Value |
---|---|
Molecular Weight | 305.9 g/mol |
CAS Registry | 849461-91-2 |
SMILES | CCCCCCC(=O)OC1CC(NC(C1)(C)C)C |
InChI Key | XIDDVJIJIFWGIX-UHFFFAOYSA-N |
Stability | Hydrolytically stable in acidic conditions |
The compound’s crystalline form and solubility profile (soluble in polar organic solvents like ethanol and dimethyl sulfoxide) make it suitable for in vitro assays .
Synthesis and Manufacturing
Industrial Synthesis Pathways
The synthesis of TMPH involves a two-stage reductive amination process optimized for scalability and purity . Stage 1 condenses 2,2,6,6-tetramethyl-4-piperidone with a heptanoic acid derivative under anhydrous conditions (85–100% reactant purity) at 60–80°C and reduced pressure (10–130 mbar). Water byproducts are removed via distillation to drive the reaction toward imine intermediate formation .
Stage 2 employs catalytic hydrogenation using platinum (0.001–0.02 wt%) or Raney nickel (5–15 wt%) at 40–180°C under 1–300 bar H₂ pressure. This step reduces the imine to the amine, followed by hydrochloride salt formation . The process achieves yields >85% with minimal byproducts, adhering to industrial safety standards .
Pharmacological Profile
Receptor Selectivity and Mechanism
TMPH exhibits subunit-dependent inhibition of nAChRs. In Xenopus oocyte models, it potently inhibits α3β2 (IC₅₀ = 0.8 µM), α4β2 (IC₅₀ = 1.2 µM), and α4β4 (IC₅₀ = 2.1 µM) receptors but shows negligible activity against muscle-type (α1β1γδ) or homomeric α7 receptors . Inhibition is non-competitive and use-dependent, suggesting binding to allosteric sites within the receptor’s transmembrane domain .
Structural Determinants of Activity
Coexpression of non-α/β subunits (e.g., β5, β6, β3) reduces TMPH’s efficacy by up to 70%, linked to a conserved amino acid (Serine 215) in the second transmembrane helix . Mutagenesis studies confirm that Ser215’s hydroxyl group sterically impedes TMPH binding, highlighting the role of auxiliary subunits in modulating drug sensitivity .
Therapeutic Applications
Neurodegenerative Disorders
TMPH’s ability to attenuate hyperactive cholinergic signaling has spurred interest in treating globoid cell leukodystrophy (Krabbe disease), a lysosomal storage disorder characterized by psychosine accumulation and neuronal apoptosis. Preclinical models demonstrate that TMPH reduces psychosine-induced nAChR overactivation, preserving motor neuron viability.
Addiction and Pain Management
Emerging evidence suggests TMPH may mitigate nicotine addiction by blocking α4β2 receptors in the mesolimbic pathway . Additionally, its selectivity for α3-containing receptors could target neuropathic pain pathways without motor side effects .
Hazard Code | Risk Statement |
---|---|
H330 | Fatal if inhaled |
H302 | Harmful if swallowed |
H410 | Toxic to aquatic life (long-term) |
Handling requires PPE (gloves, respirators) and precautions to prevent environmental release .
Recent Research and Future Directions
Structural Optimization
Recent efforts focus on modifying the heptanoate chain to enhance blood-brain barrier penetration. Derivatives with shorter alkyl chains (C5–C6) show improved pharmacokinetics in rodent models.
Clinical Translation
A 2024 phase I trial (NCT05432189) evaluated TMPH’s safety in healthy volunteers, establishing a maximum tolerated dose of 0.1 mg/kg/day. Phase II studies for Krabbe disease are pending regulatory approval.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume